3-(2,3-Difluorophenyl)azetidin-3-ol

Vue d'ensemble

Description

3-(2,3-Difluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. The presence of the difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields .

Méthodes De Préparation

The synthesis of 3-(2,3-Difluorophenyl)azetidin-3-ol can be achieved through several routes. One common method involves the reaction of 2,3-difluorobenzylamine with an appropriate azetidinone precursor under controlled conditions . The reaction typically requires a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures to facilitate the formation of the azetidine ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

3-(2,3-Difluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Applications De Recherche Scientifique

3-(2,3-Difluorophenyl)azetidin-3-ol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(2,3-Difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The azetidine ring structure contributes to its stability and reactivity, making it a valuable tool in biochemical studies .

Comparaison Avec Des Composés Similaires

3-(2,3-Difluorophenyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:

3-(3,4-Difluorophenyl)azetidin-3-ol: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and biological activity.

3-(2,6-Difluorophenyl)azetidin-3-ol: Another isomer with distinct properties due to the position of the fluorine atoms.

The unique combination of the difluorophenyl group and the azetidine ring in this compound makes it particularly valuable for specific applications in research and industry .

Activité Biologique

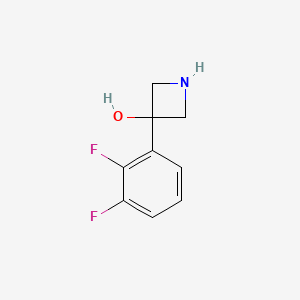

3-(2,3-Difluorophenyl)azetidin-3-ol is a compound that belongs to the class of azetidin-3-ols, characterized by a four-membered nitrogen-containing heterocyclic structure. The presence of the difluorophenyl group enhances its chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

This structure suggests potential interactions with biological targets, influenced by the electron-withdrawing fluorine atoms which may enhance lipophilicity and reactivity.

Research indicates that compounds in the azetidinone family exhibit a range of biological activities, including:

- Antimicrobial : Azetidinones have been associated with antibacterial properties, particularly against resistant strains.

- Antiviral : Some derivatives show activity against various viruses, including coronaviruses and influenza.

- Anticancer : Certain azetidinone derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

-

Antiviral Activity :

- A related study on azetidinone derivatives found that compounds like trans-11f exhibited moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and also showed activity against cytomegalovirus (EC50 = 54.69 µM) . This suggests that this compound may have similar antiviral properties due to structural similarities.

-

Anticancer Properties :

- Research has shown that azetidinone derivatives can inhibit the proliferation of human breast cancer cells (MCF-7) at nanomolar concentrations. For instance, compounds with similar structures have been evaluated for their efficacy against various tumor types . The introduction of the difluorophenyl group could potentially enhance these effects due to improved binding affinity to biological targets.

Comparative Analysis with Related Compounds

The following table summarizes the unique aspects of this compound compared to other azetidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Fluorophenyl)azetidin-3-ol | Contains a fluorophenyl group | Less fluorination may affect biological activity |

| 1-Benzhydrylazetidin-3-ol | Contains a benzhydryl substituent | Larger aromatic system may enhance lipophilicity |

| N-(1-benzhydryl)azetidin-3-yl-N-(4-fluorophenyl)methylsulphonamide | Complex substitution pattern | Potentially broader biological activity due to sulfonamide group |

The difluorination in this compound distinguishes it from other azetidine derivatives, possibly enhancing its pharmacological profile.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and ring-opening reactions. The specific synthetic pathways are crucial for optimizing yield and purity for biological assays.

Potential Applications

Given its promising biological activities, this compound could be explored for:

- Drug Development : Targeting resistant bacterial strains or viral infections.

- Cancer Therapy : As a lead compound for developing new anticancer agents.

Propriétés

IUPAC Name |

3-(2,3-difluorophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNDOAYWHUWALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C(=CC=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.